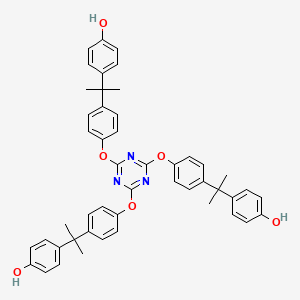
p,p',p''-(1,3,5-Triazine-2,4,6-triyltris(oxy-4,1-phenyleneisopropylidene))trisphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p,p’,p’'-(1,3,5-Triazine-2,4,6-triyltris(oxy-4,1-phenyleneisopropylidene))trisphenol: is a complex organic compound characterized by its triazine core and multiple phenolic groups. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p,p’,p’'-(1,3,5-Triazine-2,4,6-triyltris(oxy-4,1-phenyleneisopropylidene))trisphenol typically involves the reaction of triazine derivatives with phenolic compounds under controlled conditions. The process often requires the use of catalysts and specific solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to ensure consistency and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic groups in the compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The triazine core can be reduced under specific conditions, altering its electronic properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Halogenated or alkylated phenolic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including polymers and coordination complexes.
Biology: In biological research, it serves as a model compound for studying enzyme interactions and metabolic pathways involving phenolic compounds.
Industry: Used in the production of high-performance materials, including resins and coatings, due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The phenolic groups can form hydrogen bonds and participate in electron transfer reactions, while the triazine core can interact with metal ions and other coordination partners. These interactions can modulate biological pathways and chemical processes, making the compound versatile in its applications.
Comparison with Similar Compounds
- 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline
- 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine
- 4,4’,4’'-s-Triazine-2,4,6-triyl-tribenzoic acid
Uniqueness: p,p’,p’'-(1,3,5-Triazine-2,4,6-triyltris(oxy-4,1-phenyleneisopropylidene))trisphenol stands out due to its multiple phenolic groups and triazine core, which provide a unique combination of reactivity and stability. This makes it particularly useful in applications requiring robust and versatile chemical properties.
Properties
CAS No. |
85896-30-6 |
|---|---|
Molecular Formula |
C48H45N3O6 |
Molecular Weight |
759.9 g/mol |
IUPAC Name |
4-[2-[4-[[4,6-bis[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]-1,3,5-triazin-2-yl]oxy]phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C48H45N3O6/c1-46(2,31-7-19-37(52)20-8-31)34-13-25-40(26-14-34)55-43-49-44(56-41-27-15-35(16-28-41)47(3,4)32-9-21-38(53)22-10-32)51-45(50-43)57-42-29-17-36(18-30-42)48(5,6)33-11-23-39(54)24-12-33/h7-30,52-54H,1-6H3 |
InChI Key |
OURVIAHGSIYRHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3=NC(=NC(=N3)OC4=CC=C(C=C4)C(C)(C)C5=CC=C(C=C5)O)OC6=CC=C(C=C6)C(C)(C)C7=CC=C(C=C7)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















